molecular formula C7H11BO2 B14685987 Dimethyl cyclopenta-1,3-dien-1-ylboronate CAS No. 36204-63-4

Dimethyl cyclopenta-1,3-dien-1-ylboronate

Cat. No.: B14685987
CAS No.: 36204-63-4
M. Wt: 137.97 g/mol
InChI Key: QXYUPMFDQCPNFA-UHFFFAOYSA-N
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Description

Dimethyl cyclopenta-1,3-dien-1-ylboronate is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity This compound features a cyclopentadiene ring bonded to a boronate group, with two methyl groups attached to the boron atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl cyclopenta-1,3-dien-1-ylboronate can be synthesized through several methods. One common approach involves the reaction of cyclopenta-1,3-diene with a boron-containing reagent such as boron trichloride (BCl3) or boron tribromide (BBr3) in the presence of a base like triethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is then quenched with methanol to yield the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can optimize the synthesis. Additionally, purification techniques like distillation or chromatography are employed to isolate the compound from by-products and impurities.

Chemical Reactions Analysis

Types of Reactions

Dimethyl cyclopenta-1,3-dien-1-ylboronate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form boronic acids or boronates.

    Reduction: Reduction reactions can convert the boronate group to a borane or borohydride.

    Substitution: The boronate group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium perborate (NaBO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like alkyl or aryl halides can be employed in substitution reactions.

Major Products Formed

    Oxidation: Boronic acids or boronates.

    Reduction: Boranes or borohydrides.

    Substitution: Various substituted cyclopentadiene derivatives.

Scientific Research Applications

Dimethyl cyclopenta-1,3-dien-1-ylboronate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be employed in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Industry: The compound is used in the production of advanced materials, such as boron-doped polymers and ceramics.

Mechanism of Action

The mechanism by which dimethyl cyclopenta-1,3-dien-1-ylboronate exerts its effects involves the interaction of the boronate group with various molecular targets. The boronate group can form reversible covalent bonds with diols and other nucleophiles, making it useful in catalysis and molecular recognition. Additionally, the cyclopentadiene ring can participate in cycloaddition reactions, such as the Diels-Alder reaction, to form new carbon-carbon bonds.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentadiene: A precursor to many cyclopentadienyl complexes in organometallic chemistry.

    1,3-Cyclopentanedione: An isomeric compound with different reactivity and applications.

    Dicyclopentadiene: A dimer of cyclopentadiene used in the production of resins and polymers.

Uniqueness

Dimethyl cyclopenta-1,3-dien-1-ylboronate is unique due to the presence of both a boronate group and a cyclopentadiene ring in its structure. This combination imparts distinct reactivity and versatility, making it valuable in various chemical transformations and applications.

Properties

CAS No.

36204-63-4

Molecular Formula

C7H11BO2

Molecular Weight

137.97 g/mol

IUPAC Name

cyclopenta-1,3-dien-1-yl(dimethoxy)borane

InChI

InChI=1S/C7H11BO2/c1-9-8(10-2)7-5-3-4-6-7/h3-5H,6H2,1-2H3

InChI Key

QXYUPMFDQCPNFA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC1)(OC)OC

Origin of Product

United States

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